![molecular formula C14H16N2O4 B2451626 (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 1174020-25-7](/img/structure/B2451626.png)
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
Vue d'ensemble
Description
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[321]octane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the benzyloxy group, and the final carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to reduce costs and improve scalability. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and safety in large-scale production.
Analyse Des Réactions Chimiques
Nitrile Hydrolysis to Carboxylic Acid
The compound’s carboxylic acid group can originate from nitrile precursors. A key synthesis step involves hydrolyzing (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carbonitrile (II) using trimethylsilyl chloride (TMSCl) in methanol at controlled temperatures (‑15°C to ‑20°C) . This reaction proceeds via acidic activation of the nitrile, followed by nucleophilic addition of water.
Reagents :
-
Trimethylsilyl chloride (TMSCl)
-
Methanol (solvent)
Conditions :
-
Temperature: ‑15°C to ‑20°C
-
Reaction time: 17 hours
Outcome :
Quantitative conversion to the carboxylic acid derivative with >97% purity .
Amide Bond Formation
The carboxylic acid undergoes amidation to form pharmacologically relevant derivatives. In one protocol, the acid reacts with ammonium chloride (NH4Cl) in the presence of coupling agents EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
Reagents :
-
EDCI (5.2 g, 27.2 mmol)
-
HOBt (3.7 g, 27.2 mmol)
-
DIPEA (5.8 mL, 36.2 mmol) as base
Conditions :
-
Solvent: DMF at room temperature
-
Reaction time: 17 hours
Outcome :
(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is obtained in 80% yield (4.0 g) after silica gel chromatography .
Salt Formation
The carboxylic acid forms stable salts, critical for improving solubility and crystallinity. Conversion to the sodium salt is achieved using sodium 2-ethylhexanoate in acetone:
Reagents :
-
Sodium 2-ethylhexanoate (132.34 g, 796 mmol)
Conditions :
-
Solvent: Acetone
-
Temperature: 25–30°C
-
Reaction time: 16 hours
Outcome :
Crystalline sodium salt with characteristic XRPD peaks (4.37°, 4.93°, 6.02° 2θ) and stability under storage .
Deprotection of Benzyl Ether
The benzyloxy group is removed under hydrogenolytic or acidic conditions to yield intermediates for β-lactamase inhibitors.
Reagents :
-
Hydrogen gas (H₂) with palladium catalyst
-
Hydrochloric acid (HCl)
Conditions :
-
Hydrogenolysis: 1 atm H₂, room temperature
-
Acidic cleavage: 2N HCl at pH 2
Outcome :
Cleavage of the benzyl ether generates (2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, a pharmacophore in avibactam derivatives .
Intramolecular Cyclization
The diazabicyclo framework is formed via urea cyclization. A compound of Formula (E) undergoes intramolecular urea formation using triphosgene and triethylamine:
Reagents :
-
Triphosgene (COCl₂)₃
-
Triethylamine (base)
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0°C to room temperature
Outcome :
High-yield cyclization to the bicyclic structure, confirmed by NMR (δ 7.33–7.41 ppm for benzyl protons) .
Ester Hydrolysis
Ester derivatives of the compound are hydrolyzed to regenerate the carboxylic acid. For example, benzyl ester intermediates are cleaved using lithium hydroxide (LiOH):
Reagents :
-
LiOH (1.2 equiv)
-
HCl (for pH adjustment)
Conditions :
-
Solvent: THF/water mixture
-
Temperature: 0°C to room temperature
Outcome :
Quantitative conversion to the free acid, isolated via extraction with dichloromethane .
Stability and Reaction Optimization
Critical parameters for maintaining integrity during reactions include:
-
pH Control : Hydrolysis and cyclization require pH 8–10 (adjusted with NaHCO₃ or HCl) .
-
Temperature : Reactions involving labile intermediates (e.g., nitrile hydrolysis) are performed below ‑15°C .
-
Solvent Selection : Polar aprotic solvents (DMF, acetone) enhance reaction rates for amidation and salt formation .
Applications De Recherche Scientifique
Synthesis and Derivatives
The compound serves as an intermediate in the synthesis of various antibacterial agents. For instance, it has been utilized in the preparation of sodium salts that exhibit enhanced stability compared to its free acid form, which has implications for storage and handling in pharmaceutical formulations .
Table 1: Synthesis Overview
Step | Reaction Type | Conditions | Product |
---|---|---|---|
1 | Reduction | Sulfuric acid, sodium triacetoxy borohydride | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid |
2 | Cyclization | Triethylamine, triphosgene | Intermediate compound |
3 | Hydrolysis | LiOH, HCl | Sodium salt of this compound |
Medicinal Applications
The compound has been identified as a precursor for synthesizing various antibacterial agents. Its derivatives have shown promising activity against resistant bacterial strains, making it a candidate for further development in antibiotic therapies.
Case Study: Antibacterial Activity
A study investigated the use of this compound in the synthesis of a new class of antibiotics targeting Gram-negative bacteria. The results indicated that the synthesized compounds exhibited significant antibacterial activity with minimal toxicity to human cells .
Stability and Formulation
Research has demonstrated that the sodium salt form of this compound exhibits improved stability compared to its acidic counterpart. This stability is crucial for pharmaceutical applications where prolonged shelf life is necessary.
Table 2: Stability Comparison
Formulation Type | Stability (Months) | Observations |
---|---|---|
Free Acid | 3 | Decomposes rapidly |
Sodium Salt | 12 | Stable at room temp |
Mécanisme D'action
The mechanism of action of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid include other bicyclic diazabicyclo compounds with different substituents. Examples include:
- (2S,5R)-6-(methoxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
- (2S,5R)-6-(ethoxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific benzyloxy substituent, which can impart different chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various fields.
Activité Biologique
The compound (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, also known as a derivative of avibactam, plays a significant role in the development of novel antibacterial agents. This bicyclic structure is noteworthy for its potential to combat antibiotic resistance through its mechanism of action against various beta-lactamases.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- CAS Number : 1174020-25-7
This compound functions primarily as a beta-lactamase inhibitor. It forms a reversible complex with the enzyme's active site, preventing the hydrolysis of beta-lactam antibiotics and thereby enhancing their efficacy against resistant bacterial strains .
Antibacterial Efficacy
Research indicates that this compound exhibits potent antibacterial activity against a range of Gram-negative pathogens, including:
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
- Acinetobacter baumannii
In vitro studies have shown that it effectively inhibits penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. The inhibition of PBPs leads to bacterial cell lysis and death .
Case Studies
-
Study on Inhibition Profiles :
A study evaluated the inhibition of various beta-lactamases by this compound alongside other derivatives. Results demonstrated that this compound had superior inhibitory effects against KPC-2 and CTX-M-15 enzymes compared to traditional inhibitors like clavulanic acid and sulbactam . -
In Vivo Efficacy :
In animal models, the sodium salt form of the compound was tested for its therapeutic potential against infections caused by multidrug-resistant bacteria. The results indicated significant reductions in bacterial load and improved survival rates in treated subjects compared to controls .
Comparative Analysis with Other Compounds
Compound Name | Molecular Weight | Activity Against Beta-Lactamases | Notes |
---|---|---|---|
This compound | 276.29 g/mol | Broad spectrum activity against class A and C beta-lactamases | Effective in vivo |
Avibactam | 250.28 g/mol | Effective against class A and C beta-lactamases | Suicidal inhibitor |
Clavulanic Acid | 224.25 g/mol | Limited against certain serine beta-lactamases | Suicidal inhibitor |
Propriétés
IUPAC Name |
(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13(18)12-7-6-11-8-15(12)14(19)16(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHGLONVYIYIOU-NEPJUHHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-25-7 | |
Record name | (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.